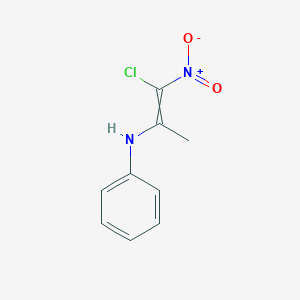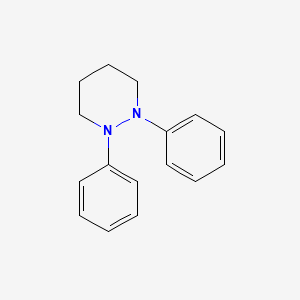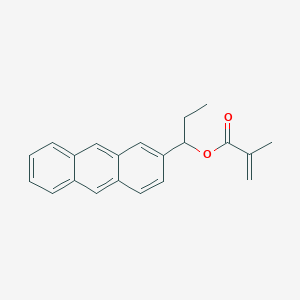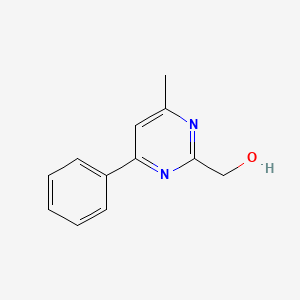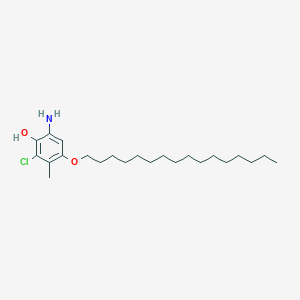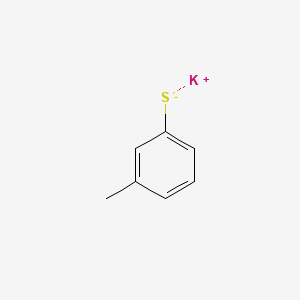
Benzenethiol, 3-methyl-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethiol, 3-methyl-, potassium salt is an organosulfur compound with the molecular formula C7H7SK. It is a derivative of benzenethiol, where a methyl group is attached to the third carbon of the benzene ring, and the thiol group is deprotonated and bonded to a potassium ion. This compound is known for its distinct odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenethiol, 3-methyl-, potassium salt can be synthesized through the reaction of 3-methylbenzenethiol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the thiol group is deprotonated by the base, forming the potassium salt.
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process may include the use of continuous reactors and efficient separation techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenethiol, 3-methyl-, potassium salt can undergo oxidation reactions to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile. This can lead to the formation of various substituted products.
Reduction: Although less common, the compound can be reduced back to the thiol form under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Disulfides such as 3,3’-dimethyl-2,2’-dithiobisbenzenethiol.
Substitution: Various alkylated or acylated derivatives of 3-methylbenzenethiol.
Applications De Recherche Scientifique
Benzenethiol, 3-methyl-, potassium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in studies involving thiol-disulfide exchange reactions, which are important in protein folding and function.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with thiol groups in biological systems.
Industry: Utilized in the production of polymers, resins, and other materials where sulfur-containing compounds are required.
Mécanisme D'action
The mechanism by which benzenethiol, 3-methyl-, potassium salt exerts its effects involves the thiolate anion acting as a nucleophile. This allows it to participate in various chemical reactions, such as nucleophilic substitution and thiol-disulfide exchange. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenethiol: The parent compound without the methyl group.
4-Methylbenzenethiol: A positional isomer with the methyl group at the fourth position.
2-Methylbenzenethiol: Another positional isomer with the methyl group at the second position.
Uniqueness
Benzenethiol, 3-methyl-, potassium salt is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical behavior compared to its isomers and other related compounds.
Propriétés
Numéro CAS |
63468-44-0 |
|---|---|
Formule moléculaire |
C7H7KS |
Poids moléculaire |
162.30 g/mol |
Nom IUPAC |
potassium;3-methylbenzenethiolate |
InChI |
InChI=1S/C7H8S.K/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;/q;+1/p-1 |
Clé InChI |
TURKZNYXAUUTTQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


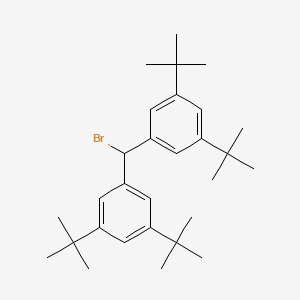
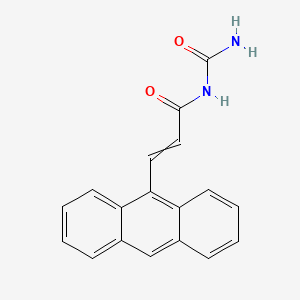
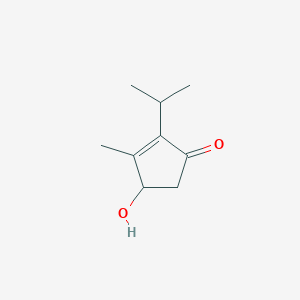
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)


